molecular formula C10H8ClNS B1629137 2-(Chloromethyl)-4-phenyl-1,3-thiazole CAS No. 65385-00-4

2-(Chloromethyl)-4-phenyl-1,3-thiazole

Cat. No. B1629137
CAS RN: 65385-00-4
M. Wt: 209.7 g/mol
InChI Key: AJRPYRKMJVWZDT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-phenyl-1,3-thiazole (CM-PT) is a heterocyclic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used to synthesize other compounds or to study the effects of its components on various biochemical and physiological processes.

Scientific Research Applications

Corrosion Inhibition

One notable application is in the field of corrosion inhibition. Thiazole derivatives have been investigated for their potential to inhibit corrosion of metals. For instance, studies have explored the use of thiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. These compounds interact with the metal surface to form protective layers, significantly reducing corrosion rates (Bentiss et al., 2007), (Kaya et al., 2016).

Photophysical Properties

Thiazole derivatives are also studied for their photophysical properties, such as in the development of fluorescent sensors. For example, research on 2-(2'-hydroxyphenyl)-4-chloromethylthiazole and its analogs has shown that these compounds exhibit excited-state intramolecular proton transfer (ESIPT) processes, which are crucial for the development of fluorescent probes and materials (Liang & Fang, 2021).

Anticancer Activities

Furthermore, thiazole derivatives have demonstrated potential as anticancer agents. Certain thiazole and thiadiazole derivatives have shown promising anticancer activity against various cancer cell lines, highlighting the potential of these compounds in the development of new cancer therapies (Gomha et al., 2017).

Antimicrobial Agents

Thiazole derivatives have also been synthesized and tested for their antimicrobial properties. Some studies have reported significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Swamy et al., 2006).

properties

IUPAC Name

2-(chloromethyl)-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRPYRKMJVWZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626424
Record name 2-(Chloromethyl)-4-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-phenyl-1,3-thiazole

CAS RN

65385-00-4
Record name 2-(Chloromethyl)-4-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65385-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-phenyl-1,3-thiazole
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Synthesis routes and methods

Procedure details

Thionyl chloride (6.25 g, 0.052 mole) was added dropwise to a stirred solution of 2-hydroxymethyl-4-phenylthiazole (9.55 g; 0.05 mole) and dry pyridine (4.0 g; 0.051 mole) in dry benzene (60 ml) held at room temperature. The mixture was stirred and heated to boiling for 1 hour. The cooled reaction mixture was then shaken with 2 × 70 ml H2O and dried over anhydrous MgSO4. The solvent was removed under vacuum and the remaining red oil extracted with 40°-60° C. petroleum ether (100 ml), discarding a small tarry residue. The extract was treated with decolourising charcoal, filtered and evaporated, leaving a yellow-red oil that crystallised on refrigeration.
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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